N-benzyl-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
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Overview
Description
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
Triazoles can be synthesized via a variety of methods. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .
Molecular Structure Analysis
Triazoles have two tautomeric forms, 1,2,3-triazole and 1,2,4-triazole . The triazole nucleus is present as a central structural component in a number of drug classes .
Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions due to their versatile structure. For instance, they can form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazoles can vary widely depending on their specific structure. Generally, they are known for their stability and ability to form hydrogen bonds .
Mechanism of Action
Target of Action
N-benzyl-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a derivative of the triazole class of compounds . Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system, showing versatile biological activities . .
Mode of Action
The mode of action of triazole compounds generally involves binding to biological systems, interacting with various enzymes and receptors This interaction can lead to changes in the function of these targets, resulting in the observed biological activity
Biochemical Pathways
Triazole compounds are known to affect various biochemical pathways due to their broad spectrum of biological activities . They have been reported to exhibit antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . .
Result of Action
Given the broad range of biological activities exhibited by triazole compounds , it can be inferred that the compound may have multiple effects at the molecular and cellular level.
Safety and Hazards
Future Directions
Given the threat of drug resistance, there is an increasing need to develop alternative treatments that act via a unique mechanism of action relative to currently used drugs . Triazoles, with their versatile structure and wide range of biological activities, present a promising avenue for future research and drug development .
Properties
IUPAC Name |
N-benzyl-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-2-20-22-23-21-14-13-19(16-24(20)21)28(26,27)25(18-11-7-4-8-12-18)15-17-9-5-3-6-10-17/h3-14,16H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YILXWKXFPHQTBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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